Mono-(1S)-(+)-Menthyl Phthalate
Overview
Description
Mono-(1S)-(+)-Menthyl Phthalate is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phthalates, including Mono-(1S)-(+)-Menthyl Phthalate, are known to be endocrine-disrupting chemicals . They can interact with various neural structures, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These structures are crucial for neurodevelopmental processes .
Mode of Action
Phthalates can affect the hormone balance of an organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
Phthalates in general are known to be rapidly metabolized in the gastrointestinal tract and other tissues, leading to a variety of metabolites .
Result of Action
Phthalates can induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .
Action Environment
Phthalates have become a pervasive environmental contaminant because of their widespread applications . They can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Biochemical Analysis
Biochemical Properties
Mono-(1S)-(+)-Menthyl Phthalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolism of lipids and carbohydrates. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can act as a ligand for certain receptor proteins, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and inflammatory pathways. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptor proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant. For instance, prolonged exposure to this compound has been associated with changes in cell proliferation and differentiation, as well as alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including liver toxicity and disruptions in endocrine function. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through hydrolysis and oxidation reactions, leading to the formation of intermediate metabolites. These metabolic processes can affect the flux of metabolites within cells, influencing overall metabolic activity and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. This distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is often found in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on metabolic processes and protein synthesis. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its functional specificity .
Properties
IUPAC Name |
2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJPDHXAWVDSA-ZENOOKHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53623-42-0 | |
Record name | (+)-mono-(1S)-Menthyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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